molecular formula C18H25NO2 B11838642 (4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]

(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]

Cat. No.: B11838642
M. Wt: 287.4 g/mol
InChI Key: FOBNTKGVBPMKRJ-DLBZAZTESA-N
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Description

(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and stable three-dimensional structures. The presence of both dioxolane and quinoline moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various 1,2- and 1,3-dinucleophiles . The reaction conditions often require refluxing in anhydrous toluene with a catalytic amount of p-toluenesulfonic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

(4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (4’R,4A’S,8’R,8A’R)-4’-((S)-1-Iodopropan-2-yl)-6’-methyl-8’-(®-3-methyl-1-tosylbutan-2-yl)-3’,4’,4A’,7’,8’,8A’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]
  • (4A’S,5’R)-4A’-allyl-3’,4’,4A’,5’,6’,7’-hexahydro-1’H-spiro[[1,3]dioxolane-2,2’-naphthalene]-5’-yloxy (tert-butyl)dimethylsilane

Uniqueness

The uniqueness of (4A’S,8A’R)-1’-Benzyloctahydro-1’H-spiro[[1,3]dioxolane-2,6’-quinoline] lies in its specific stereochemistry and the combination of dioxolane and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(4'aS,8'aR)-1'-benzylspiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]

InChI

InChI=1S/C18H25NO2/c1-2-5-15(6-3-1)14-19-10-4-7-16-13-18(9-8-17(16)19)20-11-12-21-18/h1-3,5-6,16-17H,4,7-14H2/t16-,17+/m0/s1

InChI Key

FOBNTKGVBPMKRJ-DLBZAZTESA-N

Isomeric SMILES

C1C[C@H]2CC3(CC[C@H]2N(C1)CC4=CC=CC=C4)OCCO3

Canonical SMILES

C1CC2CC3(CCC2N(C1)CC4=CC=CC=C4)OCCO3

Origin of Product

United States

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